molecular formula C24H35IO3S B14218922 Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate CAS No. 799269-64-0

Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate

Cat. No.: B14218922
CAS No.: 799269-64-0
M. Wt: 530.5 g/mol
InChI Key: LAJARNUSVWJMRX-UHFFFAOYSA-M
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Description

Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate is a chemical compound known for its role as a photoinitiator and photoacid generator. It is used in various industrial and research applications due to its ability to generate acid upon exposure to light, which initiates polymerization reactions. This compound is particularly valuable in the fields of photolithography and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate typically involves the reaction of iodine with tert-butylbenzene in the presence of an oxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out in a solvent like dichloromethane at low temperatures, followed by the addition of trifluoromethanesulfonic acid to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: It can be reduced to form iodide derivatives.

    Substitution: The compound can undergo substitution reactions where the iodonium group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of iodinated aromatic compounds, while reduction can yield iodide salts.

Scientific Research Applications

Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate involves the absorption of light, leading to the cleavage of the iodonium bond and the generation of a cationic species. This cationic species can then initiate polymerization reactions by opening epoxide rings or other reactive groups in monomers. The compound’s ability to generate acid upon light exposure makes it a valuable photoacid generator in various applications .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-tert-butylphenyl)iodonium triflate
  • Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
  • Diphenyliodonium triflate
  • Triphenylsulfonium triflate

Uniqueness

Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate is unique due to its specific combination of tert-butyl groups and the butane-1-sulfonate moiety, which provides distinct photochemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in photoinitiation and photoacid generation applications .

Properties

CAS No.

799269-64-0

Molecular Formula

C24H35IO3S

Molecular Weight

530.5 g/mol

IUPAC Name

bis(4-tert-butylphenyl)iodanium;butane-1-sulfonate

InChI

InChI=1S/C20H26I.C4H10O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-2-3-4-8(5,6)7/h7-14H,1-6H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1

InChI Key

LAJARNUSVWJMRX-UHFFFAOYSA-M

Canonical SMILES

CCCCS(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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